Direct Head-to-Head Comparison: Alkylating Agent Electrophilicity Ranking
Diethyl(methyl)oxidanium's reactivity is benchmarked within a known hierarchy of alkylating agents. Its relative electrophilicity is positioned between the more potent trimethyloxonium (Me3O+) and the less potent triethyloxonium (Et3O+), as well as common alkyl sulfonates and halides . This places its reactivity profile in a unique intermediate range, offering a distinct balance of reactivity and selectivity not achievable with either the fully methylated or fully ethylated analogs.
| Evidence Dimension | Relative Electrophilicity |
|---|---|
| Target Compound Data | Diethyl(methyl)oxidanium (R2MeO+) |
| Comparator Or Baseline | Me3O+X- > Et3O+X- > MeSO2CF3 > MeSO2F > (MeO)2SO2 > MeI |
| Quantified Difference | The target compound's reactivity is inferred to fall between Me3O+ and Et3O+. |
| Conditions | General alkylation reactivity scale, based on a review of Meerwein's salt literature . |
Why This Matters
For procurement, this intermediate electrophilicity may be critical for reactions requiring a stronger alkylating agent than methyl iodide but where the extreme reactivity of trimethyloxonium salts leads to decomposition or poor selectivity.
